

Introduction: Cbl-b as a Key Immuno-Oncology Target

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Compound of Interest		
Compound Name:	Cbl-b-IN-11	
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The Casitas B-lineage lymphoma-b (Cbl-b) protein is an E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating the activation of multiple immune cells, including T cells and Natural Killer (NK) cells.[1][2][3] By ubiquitinating key signaling proteins, Cbl-b attenuates immune responses, thereby maintaining immune homeostasis.[4] In the context of cancer, Cbl-b contributes to an immunosuppressive tumor microenvironment, making it a highly attractive, "undruggable" target for cancer immunotherapy.[1][5] The goal of Cbl-b inhibition is to remove this intrinsic "brake" on the immune system, thereby enhancing T cell and NK cell-mediated tumor destruction.[3][6] Small-molecule inhibitors of Cbl-b represent a promising therapeutic strategy to potentiate the immune system's ability to combat cancer, potentially overcoming resistance to existing checkpoint inhibitors like anti-PD-1.[2][4]

Mechanism of Action of Cbl-b Small-Molecule Inhibitors

Cbl-b acts as a master regulator downstream of both the T-cell receptor (TCR) and the CD28 costimulatory pathways.[1][2] In the absence of CD28 co-stimulation, Cbl-b is activated via phosphorylation at tyrosine 363 (Y363) and subsequently ubiquitinates key signaling molecules like PLCγ1, VAV1, and the p85 subunit of PI3K, leading to their degradation and the suppression of T-cell activation.[7][8][9]

Recent structural and biochemical studies have revealed a novel mechanism for small-molecule Cbl-b inhibitors. Compounds such as NX-1607 and its analogue C7683 do not bind to an active site but rather act as an "intramolecular glue."[5][10][11] They bind to a cryptic pocket

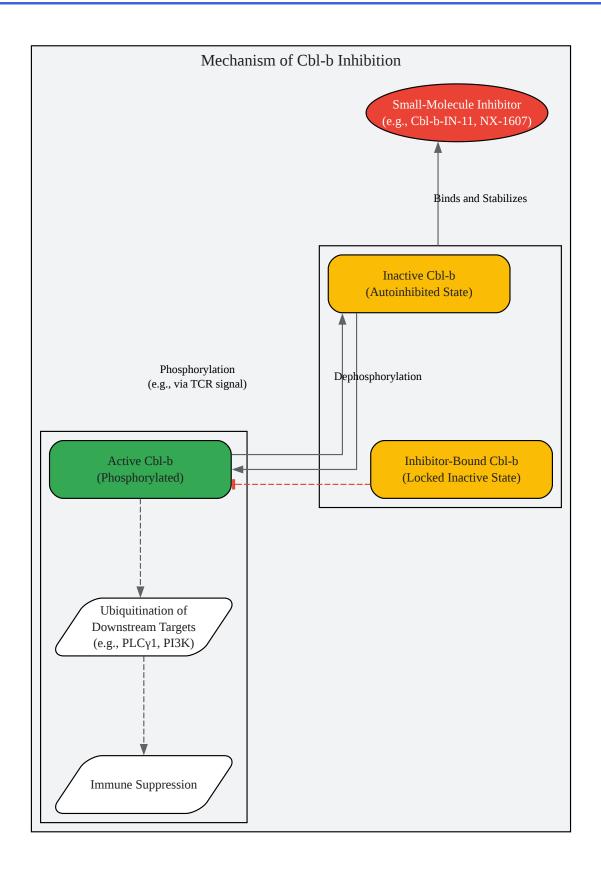


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at the interface between the tyrosine kinase-binding domain (TKBD) and the linker-helix region (LHR).[5][10] This binding locks Cbl-b in an inactive, autoinhibited conformation, which prevents the necessary conformational change required for its E3 ligase activity.[5][8] By stabilizing this inactive state, the inhibitors prevent Cbl-b from ubiquitinating its downstream targets, thus lowering the threshold for T-cell activation and restoring potent anti-tumor immune responses.[8]





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Mechanism of small-molecule Cbl-b inhibition.



Quantitative Data on Cbl-b Inhibitors

A growing number of small-molecule Cbl-b inhibitors are being developed. The following tables summarize key quantitative data for prominent compounds identified in the literature.

Table 1: In Vitro Potency of Cbl-b Inhibitors

Compound	Target(s)	IC50	Binding Affinity (KD)	Assay Method
Cbl-b-IN-11	Cbl-b, c-Cbl	6.4 nM, 6.1 nM	Not Reported	Biochemical Assay[<mark>12</mark>]
NX-1607	Cbl-b	Not Reported	Not Reported	Currently in Phase 1 Clinical Trials[5][13]
NRX-8	Cbl-b	Low nanomolar	20 nM	T-cell activation assays, SPR[14]

| NTX-801 | Cbl-b | Not Reported | Not Reported | Preclinical candidate[6] |

Table 2: In Vivo Efficacy of Cbl-b Inhibitors



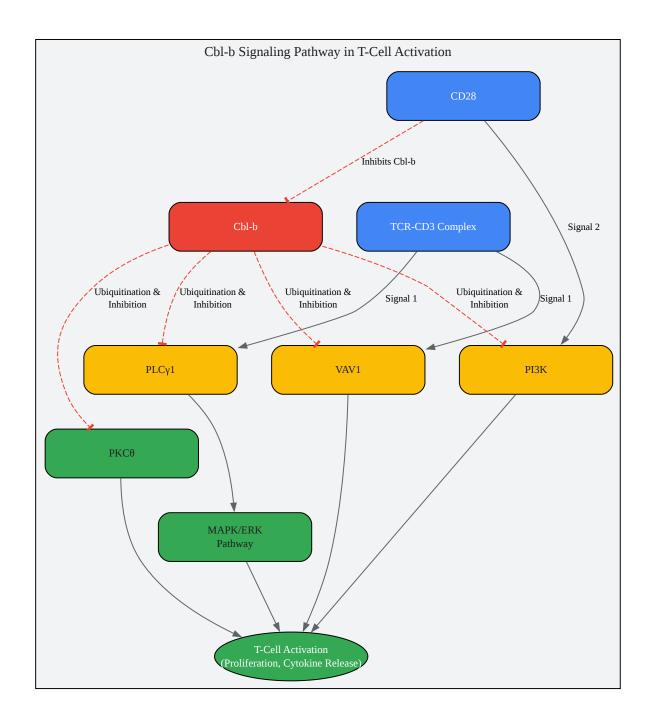
Compound	Animal Model	Dosing	Outcome	Combination Therapy
NX-1607	Syngeneic Mouse Models	Oral	Significant single-agent tumor growth inhibition.[14]	Increased survival and complete tumor rejection with anti-PD-1.[14]
NX-1607	A20 B-cell Lymphoma Model	Oral	Notable decrease in tumor growth; increased tumor- infiltrating CD3+, CD4+, and CD8+ T cells.[8]	Not Reported

| NTX-801 | Syngeneic Mouse Tumor Model | Not Reported | Robust and statistically significant tumor growth inhibition.[6] | Robust anti-tumor activity and increased survival with anti-PD-1.[6] |

Signaling Pathways Modulated by Cbl-b

Cbl-b is a central node in the regulation of T-cell activation. Its inhibition leads to the potentiation of multiple downstream signaling cascades that are critical for immune effector function. The primary pathway affected is the T-cell receptor (TCR) signaling cascade.





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Simplified Cbl-b signaling cascade in T-cells.



Inhibition of Cbl-b with a small molecule prevents the ubiquitination of PLCy1, leading to its accumulation and the sustained activation of the downstream MAPK/ERK signaling pathway.[8] This enhances T-cell proliferation, upregulates activation markers like CD69, and increases the production of critical cytokines such as IL-2 and IFN-y.[3][8]

Experimental Protocols for Cbl-b Inhibitor Evaluation

The discovery and characterization of Cbl-b inhibitors involve a suite of biochemical, biophysical, and cellular assays.

- 1. Biochemical E3 Ligase Activity Assays:
- Homogeneous Time-Resolved Fluorescence (HTRF): This is a high-throughput screening
 method used to measure the E3 ligase activity of Cbl-b.[8] The assay typically measures the
 ubiquitination of a substrate. A decrease in the HTRF signal in the presence of a compound
 indicates inhibition of Cbl-b's catalytic activity.
- Protocol Outline:
 - Recombinant Cbl-b, E1 activating enzyme, E2 conjugating enzyme, a biotinylated substrate, and europium-labeled ubiquitin are combined in an assay buffer.
 - The inhibitor compound (e.g., Cbl-b-IN-11) is added at various concentrations.
 - The reaction is initiated with ATP and incubated to allow for ubiquitination.
 - Streptavidin-XL665 is added, which binds to the biotinylated substrate.
 - If the substrate is ubiquitinated, the europium-ubiquitin is brought into close proximity with the streptavidin-XL665, generating a FRET signal that is read on a plate reader.
- 2. Cellular Target Engagement Assays:
- Cellular Thermal Shift Assay (CETSA): This method confirms that a compound binds to its
 target protein inside intact cells.[15] Ligand binding stabilizes the target protein, leading to an
 increase in its melting temperature.

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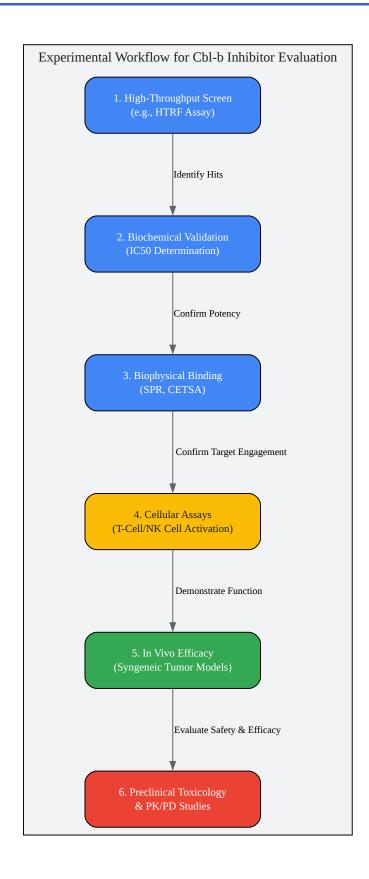
· Protocol Outline:

- Cells expressing the target protein (Cbl-b) are treated with the inhibitor or a vehicle control.
- The cells are heated to a range of temperatures to induce protein denaturation and aggregation.
- Cells are lysed, and the soluble fraction (containing non-aggregated protein) is separated by centrifugation.
- The amount of soluble Cbl-b remaining at each temperature is quantified by Western blot or other methods.
- A shift in the melting curve to a higher temperature in inhibitor-treated cells indicates target engagement.

3. T-Cell and NK-Cell Activation Assays:

- Cytokine Release Assays: Primary T cells or NK cells are stimulated (e.g., via anti-CD3/CD28 beads for T cells) in the presence of the Cbl-b inhibitor. Supernatants are collected after 24-72 hours, and the concentration of secreted cytokines (e.g., IL-2, TNF-α, IFN-γ) is measured by ELISA or multiplex bead array.[3] An increase in cytokine production indicates enhanced immune cell activation.
- Proliferation Assays: T cells are labeled with a proliferation-tracking dye (e.g., CFSE) and stimulated in the presence of the inhibitor. After several days, dye dilution, which corresponds to cell division, is measured by flow cytometry.[16]
- Cytotoxicity Assays: The ability of NK cells or CAR-T cells to kill tumor target cells is
 measured.[17][18] Effector cells are co-cultured with target tumor cells in the presence of the
 inhibitor. Target cell lysis is quantified using methods like chromium-51 release or flow
 cytometry-based assays.





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Workflow for preclinical Cbl-b inhibitor development.



Clinical Development and Future Outlook

The development of Cbl-b inhibitors is rapidly advancing, with compounds like NX-1607 in Phase 1 clinical trials for advanced solid tumors.[5][13] Early translational data from these trials are encouraging, demonstrating dose-dependent target engagement and peripheral immune activation in heavily pretreated patients.[13][19] These findings support the biological rationale for Cbl-b inhibition as a novel immuno-oncology therapy.[13]

Future research will likely focus on:

- Combination Therapies: Combining Cbl-b inhibitors with existing checkpoint blockades (e.g., anti-PD-1) has shown synergistic effects in preclinical models and is a promising avenue for clinical investigation.[6][14]
- Cellular Therapy Enhancement: The use of Cbl-b inhibitors like NX-1607 has been shown to improve the manufacturing efficiency and anti-tumor efficacy of CAR-T cells, highlighting a potential application in enhancing adoptive cell therapies.[18]
- Biomarker Identification: Identifying patient populations most likely to benefit from Cbl-b inhibition will be crucial for successful clinical translation.[1][2]

In conclusion, Cbl-b is a validated and promising target in immuno-oncology. Small-molecule inhibitors like **Cbl-b-IN-11** and others in clinical development have the potential to become a new class of therapeutics that can restore and enhance anti-tumor immunity across a wide variety of cancers.

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